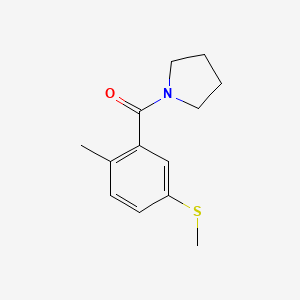
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone, also known as 5-MeO-MET, is a synthetic compound that belongs to the tryptamine class of drugs. It is a potent psychedelic substance that has been used for scientific research purposes. The chemical structure of 5-MeO-MET is similar to that of other tryptamine compounds, such as psilocybin and DMT.
Wirkmechanismus
The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. Activation of this receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can cause changes in brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone are varied and complex. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. It can also cause alterations in brain function, including changes in perception, thought, and emotion. These effects are thought to be due to the activation of the serotonin 5-HT2A receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in brain function and behavior. However, one limitation of using this compound is its potential for causing adverse effects, such as changes in heart rate and blood pressure. Careful dosing and monitoring is necessary to ensure the safety of study participants.
Zukünftige Richtungen
There are several future directions for research on (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its use as a tool for investigating the neural basis of consciousness and altered states of consciousness. Further research is needed to fully understand the effects of this compound and its potential applications.
Synthesemethoden
The synthesis of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine to form the corresponding amide. This amide is then reduced using sodium borohydride to yield the final product, (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone has been used extensively in scientific research to investigate its effects on the brain and behavior. It is known to interact with the serotonin receptors in the brain, which are responsible for regulating mood, cognition, and perception. Studies have shown that (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone can induce profound alterations in consciousness, including changes in perception, thought, and emotion.
Eigenschaften
IUPAC Name |
(2-methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-6-11(16-2)9-12(10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPVMDQFZVRECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)


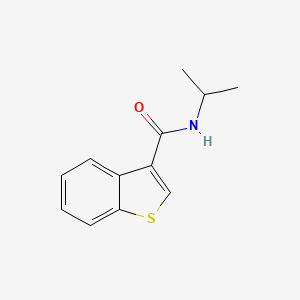
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
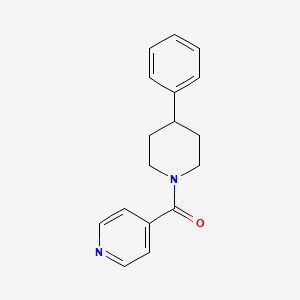
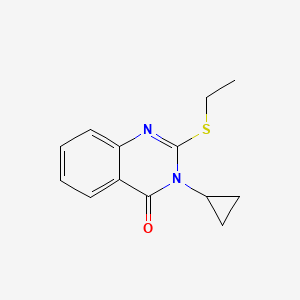

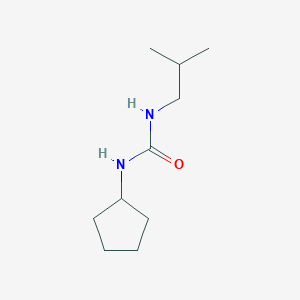
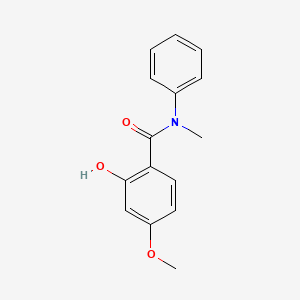
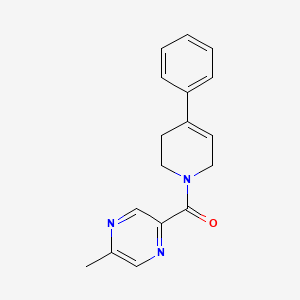
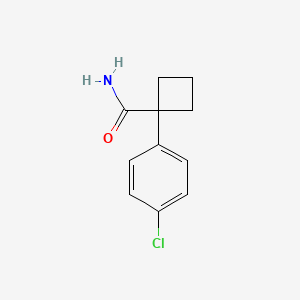

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)